3beta-Acetoxy-5alpha-androstan-17beta-ol
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Overview
Description
3beta-Acetoxy-5alpha-androstan-17beta-ol is a steroidal compound with significant biological activity. It is a derivative of androstanolone and is known for its role in various biochemical processes. The compound’s structure includes an acetoxy group at the 3beta position and a hydroxyl group at the 17beta position, which contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Acetoxy-5alpha-androstan-17beta-ol typically involves the acetylation of 5alpha-androstan-17beta-ol. The process begins with the reduction of androstanedione to 5alpha-androstan-17beta-ol, followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to achieve the desired product quality. The use of advanced analytical techniques ensures the consistency and reliability of the compound produced.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to its corresponding alcohols or alkanes.
Substitution: It can participate in substitution reactions, where the acetoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed:
Oxidation: Formation of 3-keto-5alpha-androstan-17beta-ol.
Reduction: Formation of 3beta-hydroxy-5alpha-androstan-17beta-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3beta-Acetoxy-5alpha-androstan-17beta-ol has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.
Biology: Investigated for its role in cellular processes and hormone regulation.
Medicine: Explored for its potential therapeutic effects in hormone replacement therapy and other medical applications.
Industry: Utilized in the synthesis of other steroidal compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3beta-Acetoxy-5alpha-androstan-17beta-ol involves its interaction with androgen receptors. The compound binds to these receptors, modulating the expression of specific genes involved in various physiological processes. This interaction influences pathways related to muscle growth, metabolism, and secondary sexual characteristics.
Comparison with Similar Compounds
5alpha-Androstan-17beta-ol-3-one: Known for its androgenic activity and use in hormone therapy.
3beta-Hydroxy-5alpha-androstan-17-one: A metabolite of testosterone with weak androgenic activity.
5beta-Androstan-3beta-ol-17-one: Exhibits antihyperglycemic effects and is a major metabolite of dehydroepiandrosterone.
Uniqueness: 3beta-Acetoxy-5alpha-androstan-17beta-ol is unique due to its specific acetoxy group at the 3beta position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and influences its reactivity and interaction with biological targets.
Properties
IUPAC Name |
(17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-19,23H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENYRVLDWKVWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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